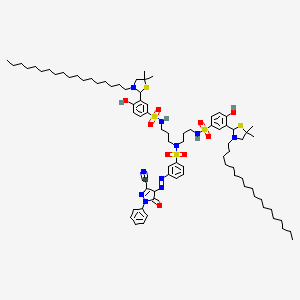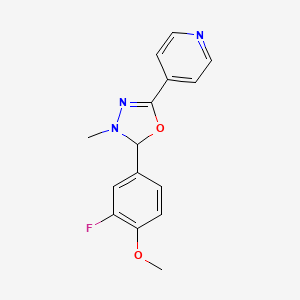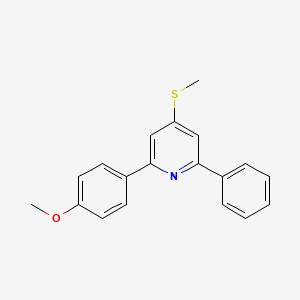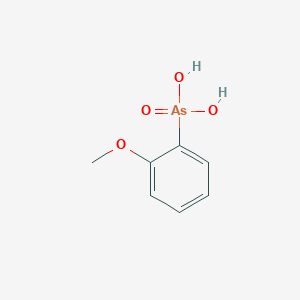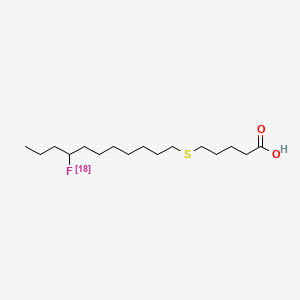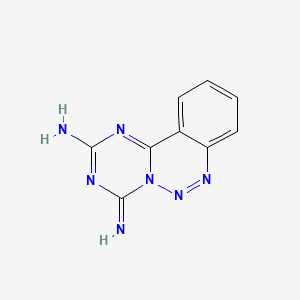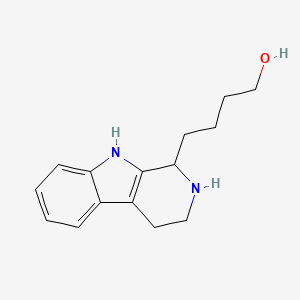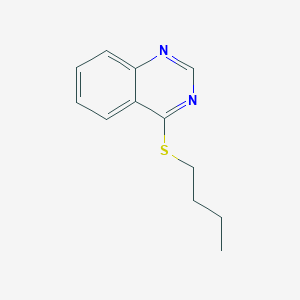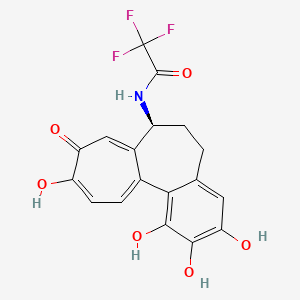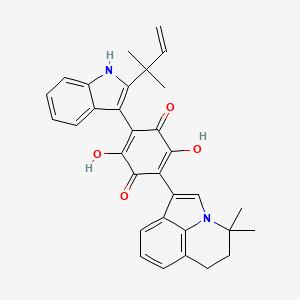
2,5-Cyclohexadiene-1,4-dione, 2-(5,6-dihydro-4,4-dimethyl-4H-pyrrolo(3,2,1-ij)quinolin-1-yl)-5-(2-(1,1-dimethyl-2-propenyl)-1H-indol-3-yl)-3,6-dihydroxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinone B1-4 is a member of the quinone family, which are a class of organic compounds characterized by a fully conjugated cyclic dione structure. Quinones are derived from aromatic compounds through the conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds . Quinone B1-4, like other quinones, is known for its electron-accepting properties and plays a significant role in various biological and chemical processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of quinones, including Quinone B1-4, typically involves the oxidation of aromatic compounds. Common methods include:
Oxidation of Phenols: This method involves the oxidation of phenols using oxidizing agents such as potassium dichromate or silver oxide.
Thiele-Winter Acetoxylation: This method involves the reaction of 1,4- or 1,2-quinone derivatives with acetic anhydride in the presence of an acidic catalyst.
Industrial Production Methods
Industrial production of quinones often involves large-scale oxidation processes. For example, the oxidation of hydroquinone to benzoquinone can be achieved using air or oxygen in the presence of a catalyst.
Analyse Des Réactions Chimiques
Types of Reactions
Quinone B1-4 undergoes several types of chemical reactions, including:
Reduction: Quinones are readily reduced to hydroquinones.
Oxidation: Quinones can act as oxidizing agents and are often involved in redox cycling.
Substitution: Quinones can undergo substitution reactions, particularly nucleophilic additions due to their electrophilic nature.
Common Reagents and Conditions
Reducing Agents: Metals in aqueous acid, catalytic hydrogenation.
Oxidizing Agents: Potassium dichromate, silver oxide.
Catalysts: Acidic catalysts for acetoxylation reactions.
Major Products
Hydroquinones: Formed from the reduction of quinones.
Substituted Quinones: Formed from nucleophilic substitution reactions.
Applications De Recherche Scientifique
Quinone B1-4 has a wide range of applications in scientific research, including:
Chemistry: Used as an electron acceptor in various redox reactions and as a reagent in organic synthesis.
Biology: Plays a role in electron transport chains and cellular respiration.
Industry: Used in the production of dyes, pigments, and as intermediates in the synthesis of other chemicals.
Mécanisme D'action
Quinone B1-4 exerts its effects primarily through redox cycling. It can accept electrons and undergo reduction to form hydroquinone, which can then be reoxidized back to quinone. This redox cycling can generate reactive oxygen species, which can cause oxidative stress in cells . Quinones can also interact with thiol, amine, and hydroxyl groups, leading to various biochemical effects .
Comparaison Avec Des Composés Similaires
Quinone B1-4 can be compared with other quinones such as:
1,4-Benzoquinone: Similar in structure but differs in specific reactivity and applications.
1,2-Benzoquinone: Another isomer with different chemical properties.
Naphthoquinones: Larger polycyclic structures with distinct biological activities.
Quinone B1-4 is unique due to its specific redox properties and its ability to participate in a wide range of chemical and biological processes.
Propriétés
Numéro CAS |
78860-53-4 |
|---|---|
Formule moléculaire |
C32H30N2O4 |
Poids moléculaire |
506.6 g/mol |
Nom IUPAC |
2-(11,11-dimethyl-1-azatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12)-tetraen-3-yl)-3,6-dihydroxy-5-[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione |
InChI |
InChI=1S/C32H30N2O4/c1-6-31(2,3)30-22(19-11-7-8-13-21(19)33-30)24-28(37)26(35)23(27(36)29(24)38)20-16-34-25-17(10-9-12-18(20)25)14-15-32(34,4)5/h6-13,16,33,35,38H,1,14-15H2,2-5H3 |
Clé InChI |
FBIKJOKQNGPVJM-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC2=C3N1C=C(C3=CC=C2)C4=C(C(=O)C(=C(C4=O)O)C5=C(NC6=CC=CC=C65)C(C)(C)C=C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



